Calarene

Larvicide Mosquito control Vector biology

Calarene (CAS 17334-55-3) is a tricyclic sesquiterpene standard with verified biological activity: larvicidal LC50 of 12.34 µg/mL against An. stephensi, serving as a mid-potency reference between δ-Cadinene (8.23 µg/mL) and δ-4-Carene (16.37 µg/mL). Essential for quantitative GC-MS marker analysis in isomeric differentiation, species authentication (e.g., varying abundance in Kadsura and Rhododendron oils), and antioxidant studies (ABTS 69.5%, DPPH 41.6%). Procure high-purity (≥98%) Calarene to ensure reproducible bioassay calibration, accurate SAR studies, and defensible analytical results.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 17334-55-3
Cat. No. B093965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalarene
CAS17334-55-3
Synonymscalarene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(C3C(C3(C)C)CC2)C
InChIInChI=1S/C15H24/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h7,10,12-13H,5-6,8-9H2,1-4H3
InChIKeyMBIPADCEHSKJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.02 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calarene (CAS 17334-55-3) for Scientific Procurement: Aristolane Sesquiterpene Insecticide and Antioxidant Standard


Calarene (CAS 17334-55-3), also known as β-gurjunene and 1(10)-Aristolene, is a tricyclic sesquiterpene hydrocarbon belonging to the aristolane class [1]. This compound is a natural product obtainable from the stems of *Kadsura heteroclita* [2] and is a major constituent in essential oils from various plant species, including *Rhododendron aureum* (where it can constitute up to 66.4% of the oil) [3] and *Nardostachys chinensis* (up to 25.31%) [4]. Calarene is characterized by its molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . It has been studied primarily for its insecticidal and larvicidal properties, as well as its role as a marker compound in essential oil analysis [5].

Calarene Versus Other Sesquiterpenes: Why Substitution Risks Skewed Data and Misidentified Activity


The substitution of Calarene with other sesquiterpenes, even those with identical molecular formulas like Copaene or δ-Cadinene, is not scientifically justifiable without rigorous validation. These compounds exhibit distinct physicochemical properties, such as significantly different retention times in gas chromatography (e.g., Calarene at 9.13 min vs. Copaene at 0.76 min) due to differences in volatility and molecular shape [1]. Consequently, their biological activities are not equivalent; in head-to-head larvicidal assays, Calarene and its isomer δ-Cadinene demonstrate different potencies against the same mosquito species, underscoring that structural similarity does not predict functional interchangeability [2]. Using a non-identical analog as a reference standard or active compound in a bioassay will lead to inaccurate quantification, misidentification of bioactive constituents in complex mixtures, and irreproducible results.

Head-to-Head Evidence: Quantified Differentiation of Calarene Against Key Sesquiterpene Comparators


Larvicidal Potency of Calarene vs. δ-Cadinene and δ-4-Carene Against Anopheles stephensi

In a direct comparative study, Calarene's larvicidal activity was evaluated alongside its isomers δ-Cadinene and δ-4-Carene against third-instar larvae of the malaria vector *Anopheles stephensi*. Calarene exhibited an LC50 of 12.34 µg/mL, which was less potent than δ-Cadinene (LC50 = 8.23 µg/mL) but more potent than δ-4-Carene (LC50 = 16.37 µg/mL) [1]. This rank-order potency provides a clear, quantitative basis for selection when designing a larvicidal formulation or selecting a positive control for an assay.

Larvicide Mosquito control Vector biology

Differential Larvicidal Activity of Calarene Across Mosquito Species

The same study that compared Calarene to δ-Cadinene and δ-4-Carene also quantified its larvicidal activity against two other major disease vectors. Calarene showed varying potency, with an LC50 of 13.33 µg/mL against the dengue vector *Aedes aegypti* and an LC50 of 14.49 µg/mL against the filariasis vector *Culex quinquefasciatus* [1]. This cross-species data provides a baseline for comparative studies and highlights that Calarene is not uniformly active across all mosquito species, a crucial consideration for researchers investigating species-specific control measures.

Species-specific toxicity Dengue vector Filariasis vector

Antioxidant Capacity of Calarene vs. Other Sesquiterpenes in Nardostachys chinensis Essential Oil

A study evaluating the antioxidant components of Spikenard (*Nardostachys chinensis*) essential oil (SEO) quantified the radical scavenging activity of individual compounds. Calarene, a major component of SEO, demonstrated 69.5% scavenging of ABTS radicals, 41.6% scavenging of DPPH radicals, and 22.5% scavenging of OH radicals [1]. In comparison, β-maaliene showed similar ABTS activity (70.6%) but higher DPPH (52.3%) and OH (26.4%) scavenging, while valerena-4,7(11)-diene showed higher ABTS (78.1%) and DPPH (46.2%) but much lower OH (6.4%) scavenging [1]. These quantified differences in radical specificity are critical for selecting a specific sesquiterpene standard for antioxidant studies.

Antioxidant Free radical scavenging Essential oil

Calarene as a Major Essential Oil Constituent: Quantified Abundance Across Plant Species

Calarene serves as a key chemotaxonomic marker due to its highly variable but quantifiable abundance in different plant essential oils. GC-MS analysis has identified Calarene as a major component in several species: it constitutes 10.4–66.4% of the essential oil from *Rhododendron aureum* [1], 25.31% from *Nardostachys chinensis* [2], 13.6% from *Aristolochia papillaris* [3], and its content in *Aster koraiensis* essential oil varies from 9.33% to 15.3% depending on harvest time [4]. This quantitative variability across species and harvest times establishes Calarene as a critical reference standard for authenticating and quantifying essential oil compositions, as its presence and concentration can differentiate plant sources.

Essential oil Chemotaxonomy GC-MS reference

Calarene in Practice: Where the Differentiated Data Drives Scientific and Industrial Use


Calibrated Larvicide Discovery: Using Calarene as a Mid-Potency Reference Standard

In vector biology research aimed at discovering new natural larvicides, Calarene (LC50 = 12.34 µg/mL against *An. stephensi*) serves as an ideal mid-potency reference standard. Its larvicidal activity falls directly between the more potent δ-Cadinene (LC50 = 8.23 µg/mL) and the less potent δ-4-Carene (LC50 = 16.37 µg/mL) [1]. This established rank-order potency allows researchers to calibrate their assays, benchmark novel compounds, and conduct precise structure-activity relationship (SAR) studies within the sesquiterpene class. Using Calarene as a standardized comparator ensures that observed larvicidal effects can be attributed to specific structural features rather than general hydrocarbon toxicity.

GC-MS Quantitative Analysis and Chemotaxonomic Authentication of Essential Oils

Analytical chemists and quality control laboratories in the flavor, fragrance, and botanical supplement industries rely on pure Calarene as a quantitative GC-MS standard. The compound's widely variable abundance—ranging from 9.33% in *Aster koraiensis* to 66.4% in *Rhododendron aureum* essential oils [1][2]—makes it a definitive marker for species authentication and harvest-time optimization. For example, the changing ratio of aristolene to calarene in *Aster koraiensis* oil has been proposed as a quality index [3]. Procuring a high-purity Calarene reference material is therefore essential for accurate peak identification, quantification, and for establishing a defensible chain of custody for natural product analysis.

Comparative Antioxidant Studies Requiring a Defined Sesquiterpene Component

In studies investigating the antioxidant mechanisms of essential oils or evaluating the synergistic effects of their components, Calarene is a necessary single-compound control. Its defined, balanced radical-scavenging profile—69.5% for ABTS, 41.6% for DPPH, and 22.5% for OH radicals [1]—provides a specific benchmark against which the activity of other sesquiterpenes like β-maaliene or valerena-4,7(11)-diene can be directly compared. This is particularly relevant for researchers investigating the bioactivity of *Nardostachys chinensis* (spikenard) oil, where Calarene is a major constituent [2]. Using Calarene as a standard enables the deconvolution of complex mixture effects and the accurate attribution of antioxidant capacity to individual compounds.

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